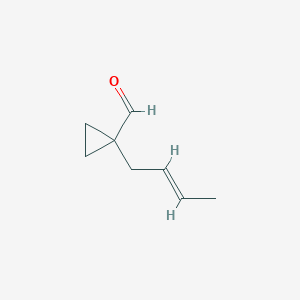![molecular formula C8H16N2O2 B13177149 2-[3-(Aminomethyl)piperidin-1-yl]acetic acid](/img/structure/B13177149.png)
2-[3-(Aminomethyl)piperidin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Aminomethyl)piperidin-1-yl]acetic acid is a compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)piperidin-1-yl]acetic acid typically involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for piperidine derivatives often focus on optimizing reaction conditions to achieve high yields and purity. These methods may include multicomponent reactions, cyclization, and annulation processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Aminomethyl)piperidin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
2-[3-(Aminomethyl)piperidin-1-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[3-(Aminomethyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets 2-[3-(Aminomethyl)piperidin-1-yl]acetic acid apart from these similar compounds is its unique structure, which allows for specific interactions with molecular targets that may not be possible with other piperidine derivatives .
Eigenschaften
Molekularformel |
C8H16N2O2 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2-[3-(aminomethyl)piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C8H16N2O2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6,9H2,(H,11,12) |
InChI-Schlüssel |
CBPFIQPZFBEDKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
![{4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)

![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)



![6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)


![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13177157.png)
